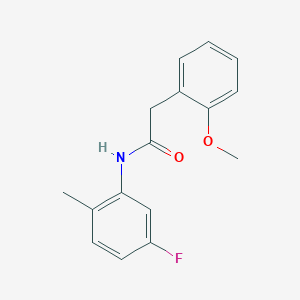![molecular formula C16H19Cl2N3O3S B5243644 4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5243644.png)
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of phenoxy herbicides These compounds are known for their use in agriculture to control broadleaf weeds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Phenoxy Group: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the phenoxy group.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The phenoxy group and the thiadiazole ring are then coupled using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the formulation of herbicides and pesticides.
作用机制
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular functions.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.
Mecoprop (MCPP): A phenoxy herbicide used for broadleaf weed control.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts additional biological activity and specificity. This makes it potentially more effective and selective compared to other phenoxy herbicides.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-2-23-9-7-15-20-21-16(25-15)19-14(22)4-3-8-24-13-6-5-11(17)10-12(13)18/h5-6,10H,2-4,7-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCOBMDJOOJDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B5243561.png)

![N-(3,4-dimethoxyphenyl)-1-[(1-methylcyclohexyl)carbonyl]-3-piperidinamine](/img/structure/B5243582.png)
![4-[2-Hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5243592.png)
![1-methyl-4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5243593.png)
![1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B5243596.png)
![ethyl 4-(4-methoxybenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5243599.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B5243603.png)
![(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5243613.png)
![2-[{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5243630.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5243636.png)
![N,N-diethyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5243646.png)
![2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5243659.png)
![N-[3-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5243660.png)
